Product packaging for Saredutant succinate(Cat. No.:CAS No. 176381-98-9)

Saredutant succinate

Cat. No.: B1246768
CAS No.: 176381-98-9
M. Wt: 670.6 g/mol
InChI Key: RCPXXEKUUCEFEI-UFTMZEDQSA-N
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Description

Historical Context of Tachykinin Receptor Research and Therapeutic Hypotheses for NK1, NK2, and NK3 Receptors

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), represents one of the most extensively studied groups of neuropeptides. unifi.it The discovery of SP dates back to 1931, when it was identified as an unknown substance in extracts of equine brain and intestine that caused smooth muscle contraction and hypotension. frontiersin.orgnih.gov This marked the identification of the first "brain-gut neuropeptide," highlighting the presence of these signaling molecules in both the central and peripheral nervous systems. nih.gov Tachykinins are characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is essential for their biological activity. unifi.it

Their diverse biological actions are mediated through three distinct G-protein-coupled receptors (GPCRs), designated as Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3). acnp.orgresearchgate.net The endogenous peptides exhibit preferential, though not exclusive, affinity for these receptors: SP is the preferred agonist for the NK1 receptor, NKA for the NK2 receptor, and NKB for the NK3 receptor. frontiersin.orgacnp.org The cloning of these receptors, starting with the NK2 receptor, was a significant milestone that facilitated a deeper understanding of their function and the development of targeted pharmacological tools. frontiersin.orgnih.gov

The widespread distribution of tachykinins and their receptors throughout the body led to numerous therapeutic hypotheses. researchgate.net Researchers have implicated these systems in a vast array of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, vasodilation, secretion, and immune system activation. frontiersin.orgresearchgate.netphysiology.org

NK1 Receptor: The NK1 receptor and its primary ligand, SP, have been heavily investigated for their role in pain and inflammation. researchgate.net This led to the development of NK1 receptor antagonists as potential analgesics and anti-inflammatory agents. acnp.org Furthermore, their presence in brain regions associated with mood and emesis prompted investigation into their use for treating depression and chemotherapy-induced nausea and vomiting (CINV). pnas.org

NK2 Receptor: The NK2 receptor is found predominantly on smooth muscle tissues, particularly in the respiratory, gastrointestinal, and urinary tracts. mdpi.comnih.gov This localization made NK2 receptor antagonists attractive candidates for treating conditions characterized by smooth muscle hyperreactivity, such as asthma, irritable bowel syndrome (IBS), and overactive bladder. mdpi.comnih.govncats.io

NK3 Receptor: NK3 receptors and NKB are significantly expressed in the central nervous system. sci-hub.se Research has suggested their involvement in modulating dopaminergic and other monoaminergic neurotransmitter systems, leading to the hypothesis that NK3 receptor antagonists could be therapeutic for psychiatric disorders like schizophrenia and depression. sci-hub.seresearchgate.net

Rationale for Targeting Neurokinin-2 (NK2) Receptors with Small Molecules in Preclinical Investigations

The rationale for targeting the NK2 receptor with small-molecule antagonists in preclinical research stemmed from its distinct anatomical distribution and its implicated role in specific disease states. Unlike the more widely distributed NK1 receptor, the NK2 receptor is expressed predominantly in the periphery, with significant concentrations in the smooth muscle of the airways, gut, and bladder. mdpi.comnih.govphysiology.org This specific localization suggested that antagonists could achieve targeted therapeutic effects with potentially fewer central nervous system side effects. nih.gov

Preclinical investigations were driven by several key hypotheses:

Respiratory Disorders: NKA is a potent bronchoconstrictor, and tachykinins are released from sensory nerves in the airways, contributing to neurogenic inflammation. physiology.orgphysiology.org Studies in animal models and on isolated human bronchial tissue demonstrated that NKA could induce bronchospasm. researchgate.net This provided a strong rationale for investigating NK2 receptor antagonists as a potential treatment for asthma and other obstructive airway diseases. ncats.iophysiology.orgresearchgate.net

Gastrointestinal Motility: The presence of NK2 receptors in the smooth muscle of the intestinal tract pointed to a role in regulating gut motility. mdpi.com This led to the exploration of NK2 antagonists for functional bowel disorders like irritable bowel syndrome (IBS), particularly variants associated with hypermotility. nih.gov

Mood and Anxiety Disorders: While NK2 receptors have limited expression in the central nervous system compared to NK1 and NK3 receptors, preclinical studies in rodent models began to suggest a role for NK2 receptor blockade in mood regulation. researchgate.networldonline.fr Antagonists were shown to produce antidepressant- and anxiolytic-like effects in various behavioral tests, such as the forced swim test, suggesting a novel mechanism for treating depression and anxiety. researchgate.networldonline.frresearchgate.net

The development of small-molecule antagonists was a crucial strategy. Unlike earlier peptidic antagonists, small molecules generally offer better oral bioavailability, metabolic stability, and the ability to cross biological membranes, making them more suitable for development as therapeutic drugs. nih.gov This spurred the synthesis and preclinical testing of numerous non-peptide NK2 receptor antagonists. nih.gov

Overview of Saredutant (B1681467) Succinate's Emergence as a Selective Neurokinin-2 (NK2) Receptor Antagonist in Research

Among the small-molecule antagonists developed, Saredutant (also known by its laboratory code SR 48968) emerged as a potent and highly selective antagonist for the human NK2 receptor. ncats.ioresearchgate.netresearchgate.net Developed by Sanofi-Aventis, Saredutant is a non-peptide compound that was extensively characterized in preclinical studies. ncats.ionih.govwikipedia.org

Its emergence was marked by its high affinity and selectivity for the NK2 receptor over the other tachykinin receptors, NK1 and NK3. Radioligand binding studies using cloned human receptors expressed in cell lines consistently demonstrated this selectivity. For instance, Saredutant shows sub-nanomolar affinity for the human NK2 receptor, while its affinity for NK1 and NK3 receptors is significantly lower. researchgate.net This high degree of selectivity was a key feature, suggesting that its pharmacological effects could be attributed specifically to the blockade of the NK2 receptor pathway, minimizing off-target effects. researchgate.net

Table 1: In Vitro Receptor Binding Affinity of Saredutant This table is interactive. You can sort and filter the data.

Receptor Radioligand Cell Line Affinity Value (IC₅₀) Reference
Human NK2 [¹²⁵I]Neurokinin A CHO 0.8 nM medchemexpress.com
Human NK1 [¹²⁵I]-BHSP IM-9 > 1000 nM researchgate.net
Human NK3 [¹²⁵I]-NKB - > 1000 nM researchgate.net

Preclinical research provided substantial evidence for the potential therapeutic applications of Saredutant, initially in asthma and later, more prominently, for psychiatric disorders. ncats.ioncats.io In models of depression, such as the forced swim test in rats and mice, Saredutant demonstrated antidepressant-like effects by reducing immobility time. worldonline.fr These effects were comparable to those of established antidepressant drugs like desipramine. worldonline.frnih.gov Further studies in animal models of anxiety and stress also reported anxiolytic-like activity. researchgate.networldonline.fr These findings provided a strong preclinical foundation for its subsequent investigation in clinical trials for major depressive disorder (MDD) and generalized anxiety disorder (GAD). nih.govinnoprot.com

Table 2: Summary of Key Preclinical Research Findings for Saredutant This table is interactive. You can sort and filter the data.

Research Area Animal Model Key Finding Reference
Depression Flinders Sensitive Line (FSL) Rats Reduced immobility in the forced swim test and increased social interaction, confirming antidepressant-like effects. worldonline.frnih.gov
Depression Mice Significantly decreased immobility time in the forced swim test. researchgate.net
Anxiety/Stress Rodent Models Displayed anxiolytic- and antidepressant-like effects in various stress-related disorder models. worldonline.fr
Asthma Asthmatic Patients Inhibited NKA-induced bronchoconstriction, providing the first evidence of such inhibition by a selective NK2 antagonist in humans. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H41Cl2N3O6 B1246768 Saredutant succinate CAS No. 176381-98-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

176381-98-9

Molecular Formula

C35H41Cl2N3O6

Molecular Weight

670.6 g/mol

IUPAC Name

N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide;butanedioic acid

InChI

InChI=1S/C31H35Cl2N3O2.C4H6O4/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24;5-3(6)1-2-4(7)8/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37);1-2H2,(H,5,6)(H,7,8)/t26-;/m1./s1

InChI Key

RCPXXEKUUCEFEI-UFTMZEDQSA-N

SMILES

CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4.C(CC(=O)O)C(=O)O

Isomeric SMILES

CC(=O)NC1(CCN(CC1)CC[C@H](CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4.C(CC(=O)O)C(=O)O

Other CAS No.

176381-98-9

Synonyms

(S)-N-methyl-N(4-(4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)butyl)benzamide
saredutant
SR 48965
SR 48968
SR 48968C
SR-48968
SR-48968C
SR48968
SR48968C

Origin of Product

United States

Molecular and Cellular Pharmacology of Saredutant Succinate

In Vitro Binding Affinity and Selectivity Profiling at Neurokinin Receptors

The affinity and selectivity of saredutant (B1681467) succinate (B1194679) for neurokinin receptors have been characterized through various in vitro assays.

Radioligand Binding Assays and Competition Studies for NK2 Receptor

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In studies using Chinese Hamster Ovary (CHO) cells expressing the human NK2 receptor, saredutant's binding affinity was assessed using [¹²⁵I]neurokinin A as the radioligand. medchemexpress.com These competition studies revealed that saredutant exhibits a high affinity for the NK2 receptor. medchemexpress.com

Data from such assays have quantified the inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Ki) of saredutant. The IC₅₀ value, which represents the concentration of saredutant required to inhibit 50% of the radioligand binding, was determined to be 0.13 nM. drugbank.com The Ki value, a measure of the binding affinity, was found to be 0.5 nM. drugbank.com These low nanomolar values underscore the potent interaction of saredutant with the NK2 receptor. drugbank.com

Table 1: In Vitro Binding Affinity of Saredutant for the Human NK2 Receptor

Parameter Value (nM) Cell System Radioligand
IC₅₀ 0.13 drugbank.com - -
Ki 0.5 drugbank.com - -

This table presents the binding affinity values of saredutant for the human NK2 receptor as determined by radioligand binding assays.

Comparative Receptor Pharmacology Across Tachykinin Receptor Subtypes (NK1, NK2, NK3) with Saredutant Succinate

Saredutant is distinguished by its high selectivity for the NK2 receptor over the other tachykinin receptor subtypes, NK1 and NK3. ncats.ioncats.io The tachykinins, including substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are the natural ligands for the NK1, NK2, and NK3 receptors, respectively. worldonline.fr While SP is the preferential ligand for NK1 receptors, NKA and NKB are the preferred ligands for NK2 and NK3 receptors, respectively. worldonline.fr7tmantibodies.com

Studies comparing the effects of saredutant across these receptor subtypes have consistently shown its preferential antagonism at the NK2 receptor. nih.gov For instance, while saredutant effectively blocks NK2 receptors, its interaction with human NK3 receptors is noted, though not with rat NK3 receptors. ncats.io This species-specific interaction highlights the nuances in the pharmacology of saredutant. The selective blockade of NK2 and NK3 receptors has been associated with anxiolytic- and antidepressant-like effects in animal models. nih.gov

Table 2: Tachykinin Receptor Subtypes and Their Preferential Endogenous Ligands

Receptor Subtype Preferential Endogenous Ligand
NK1 Substance P (SP) worldonline.fr7tmantibodies.com
NK2 Neurokinin A (NKA) worldonline.fr

This table outlines the primary endogenous ligands for each of the three main tachykinin receptor subtypes.

Evaluation of this compound's Off-Target Receptor Interactions in Broad Ligand Binding Panels

To assess the specificity of saredutant, broad ligand binding panels are utilized to screen for potential interactions with a wide range of other receptors. While detailed public data on saredutant's comprehensive off-target profile is limited, the available information suggests a high degree of selectivity for the NK2 receptor. This selectivity is a critical factor in minimizing potential side effects that could arise from interactions with other unintended biological targets.

Functional Antagonism of Neurokinin A (NKA)-Mediated Signaling by this compound

Saredutant acts as a functional antagonist, meaning it not only binds to the NK2 receptor but also blocks the cellular responses typically initiated by the binding of the endogenous agonist, Neurokinin A (NKA). drugbank.com

G Protein-Coupled Receptor (GPCR) Signaling Assays (e.g., Calcium Mobilization, cAMP, IP-1) in Recombinant and Native Cell Systems

Tachykinin receptors, including the NK2 receptor, belong to the superfamily of G protein-coupled receptors (GPCRs). worldonline.fr Upon activation by an agonist like NKA, these receptors trigger intracellular signaling cascades. The NK2 receptor is associated with G proteins that activate a phosphatidylinositol-calcium second messenger system. drugbank.com This activation leads to an increase in intracellular calcium levels. innoprot.com

Functional assays measuring these downstream effects are used to confirm the antagonistic properties of saredutant. In cell lines engineered to express the NK2 receptor, the application of NKA leads to a measurable increase in intracellular calcium. innoprot.com Saredutant effectively blocks this NKA-induced calcium mobilization, demonstrating its functional antagonism. innoprot.com Other GPCR signaling pathways that can be assessed include the modulation of cyclic AMP (cAMP) and inositol (B14025) monophosphate (IP-1) levels. biorxiv.org For example, some GPCRs, when activated, can inhibit the production of cAMP. biorxiv.org

Table 3: Functional Effects of Saredutant on NK2 Receptor-Mediated Signaling

Signaling Pathway Effect of NKA (Agonist) Effect of Saredutant (Antagonist)
Intracellular Calcium Mobilization Increase drugbank.cominnoprot.com Blocks NKA-induced increase innoprot.com

This table summarizes the antagonistic effect of saredutant on the intracellular signaling pathways activated by the neurokinin A (NKA) at the NK2 receptor.

Receptor Internalization and Desensitization Studies Induced by this compound

Receptor desensitization and internalization are common mechanisms that regulate GPCR signaling. Upon prolonged or repeated exposure to an agonist, the receptor can become phosphorylated, leading to the recruitment of proteins like β-arrestin. unife.it This process uncouples the receptor from its G protein, dampening the signal, and can lead to the removal of the receptor from the cell surface (internalization). unife.it

Studies on the succinate receptor (SUCNR1), another GPCR, have shown that signaling can be desensitized without receptor internalization, with rapid resensitization upon removal of the agonist. nih.gov While specific studies detailing saredutant's direct induction of NK2 receptor internalization or desensitization are not widely available, as an antagonist, it would be expected to block agonist-induced internalization and desensitization. By preventing the receptor from being activated by NKA, saredutant would inhibit the downstream processes that lead to desensitization and internalization.

Structure-Activity Relationships (SAR) of this compound and Related Analogues

The development and refinement of this compound as a potent and selective antagonist for the neurokinin-2 (NK2) receptor is a testament to meticulous medicinal chemistry efforts. The exploration of structure-activity relationships (SAR) has been fundamental in transforming initial lead compounds into a clinically evaluated drug candidate. These studies have systematically dissected the molecular architecture required for high-affinity binding and selectivity.

Medicinal Chemistry Approaches to Optimizing NK2 Receptor Affinity and Selectivity

The journey toward Saredutant (also known as SR 48968) began with non-peptide lead compounds, which inspired extensive optimization efforts. nih.gov The core structure of Saredutant features a piperidine (B6355638) scaffold, a common motif in many neurokinin antagonists. tandfonline.com Medicinal chemists focused on modifying key regions of these initial structures to enhance potency at the NK2 receptor while minimizing activity at NK1 and NK3 receptors. acs.orgacs.org

One critical area of focus was the N-acyl and N-alkyl substituents on the piperidine ring. Research on related spiro-piperidine analogues demonstrated that the nature of these groups significantly influences binding affinity. For instance, replacing a simple benzoyl group with more complex carboxamides and altering aryl substituents led to compounds with nanomolar affinity for the NK2 receptor. nih.gov

Another key optimization strategy involved modifying the lipophilic aromatic portions of the molecule and modulating structural constraints. researchgate.netresearchgate.net In a related series of antagonists, altering the piperidine region was found to be crucial for restoring NK2 potency, thereby achieving a desired selectivity profile. acs.orgacs.orgresearchgate.net For example, studies on compounds with a spiro[benzo[c]thiophene-1(3H), 4'-piperidine] 2-oxide moiety showed that specific substitutions on the butyl chain connecting the two heterocyclic systems could increase NK2 receptor binding affinity tenfold compared to the lead compound. nih.gov These systematic modifications highlight the importance of fine-tuning both the hydrophobic and heterocyclic components of the molecule to achieve optimal interaction with the NK2 receptor.

Table 1: SAR of Spiro-Piperidine Analogues Targeting the NK2 Receptor This table is based on data from related spiro-piperidine NK2 antagonist research to illustrate SAR principles.

Compound Key Structural Feature NK2 Receptor Binding Affinity (IC50, nM)
Lead Compound (YM-35375) N/A 84

| Analogue 58 (YM-38336) | N-benzoyl-N-methylamino group on the butyl linker | 8.9 |

Data sourced from research on spiro-compounds as neurokinin receptor antagonists. nih.gov

Stereochemical Considerations in this compound's Pharmacological Activity

Stereochemistry is a critical factor in the pharmacological profile of Saredutant. The molecule contains a defined stereocenter, and its three-dimensional arrangement is paramount for high-affinity binding to the NK2 receptor. ncats.io The receptor's binding pocket is chiral, meaning it can differentiate between enantiomers, which are non-superimposable mirror images of a molecule.

The biological activity of many piperidine-based antagonists resides in a single enantiomer. researchgate.net For Saredutant, the specific spatial orientation of the substituents on its core structure allows for a precise fit into the NK2 receptor. This stereochemical preference underscores the highly specific nature of the ligand-receptor interaction. While new antagonists have been designed without stereogenic centers to avoid complexities, the potent activity of Saredutant is intrinsically linked to its specific stereoisomeric form. researchgate.net The development of morpholine (B109124) analogues as dual NK1/NK2 antagonists also highlighted the stereochemical preference of the NK2 receptor. uliege.be

Computational Chemistry and Molecular Docking Studies of this compound-NK2 Receptor Interactions

In the absence of a crystal structure for the NK2 receptor, computational methods like homology modeling and molecular docking have been indispensable for understanding ligand binding. nih.gov The NK2 receptor is a G-protein coupled receptor (GPCR), and its three-dimensional structure has been modeled using the structures of related GPCRs, such as the NK1 receptor, as templates. researchgate.netnih.govpnas.org

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a receptor. pensoft.netjscimedcentral.comjddtonline.info Docking studies suggest that the binding site for Saredutant on the NK2 receptor is, at least in part, overlapping with that of the endogenous ligand, neurokinin A (NKA). researchgate.net These models propose that Saredutant fits into a deep, narrow orthostatic pocket within the receptor's transmembrane helices. pnas.orgosti.gov

Key interactions predicted by these computational models often include:

Hydrophobic Interactions: The aromatic rings of Saredutant, such as the dichlorophenyl group, are thought to engage in hydrophobic interactions with nonpolar amino acid residues within the receptor's binding pocket.

Hydrogen Bonding: Specific atoms in the Saredutant molecule can form hydrogen bonds with amino acid side chains in the receptor, further stabilizing the complex.

Ionic Interactions: The basic nitrogen atom in the piperidine ring is often predicted to form a crucial ionic bond with a conserved acidic residue (e.g., aspartic acid) in the receptor.

These computational simulations provide a rational framework for the observed SAR and stereochemical requirements, guiding the design of new and more effective NK2 receptor antagonists. researchgate.netresearchgate.net

Preclinical Pharmacological Characterization of Saredutant Succinate in Animal Models

Pharmacokinetics of Saredutant (B1681467) Succinate (B1194679) in Preclinical Species

Pharmacokinetics, the study of how an organism affects a drug, involves examining the absorption, distribution, metabolism, and excretion (ADME) of a compound. These parameters are crucial for translating preclinical findings to clinical applications.

Absorption and Distribution Studies in Rodent Models

While specific quantitative data on the absorption and distribution of Saredutant from dedicated preclinical studies are not detailed in publicly available literature, its demonstrated efficacy in behavioral models following systemic administration suggests it is absorbed and distributed to its site of action in the CNS. researchgate.netnih.gov For instance, a study noted that an oral dose of 100 mg of Saredutant resulted in plasma levels sufficient to cause a pharmacological effect in humans, implying gastrointestinal absorption. researchgate.net The primary goal of such studies is to determine a compound's bioavailability and its concentration in various tissues, with a particular focus on the brain for CNS-active drugs.

Metabolism Pathways and Metabolite Identification in Preclinical Biological Matrices (e.g., Hepatic Microsomes, Hepatocytes)

Detailed reports on the specific metabolic pathways of Saredutant and the structural identification of its metabolites from preclinical in vitro systems are not extensively documented in the scientific literature. The standard approach for these investigations involves using liver-derived preparations, such as hepatic microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism, notably the Cytochrome P450 (CYP) family. mdpi.comopenaccessjournals.com These in vitro assays are designed to determine a compound's metabolic stability and to identify major metabolites, which is critical for understanding its clearance mechanisms and potential for drug-drug interactions. escholarship.orgopenaccessjournals.com Although this is a routine part of drug development, specific outcomes for Saredutant have not been published.

Excretion Routes and Mass Balance Studies in Preclinical Models

There is a lack of published data from preclinical mass balance studies that would definitively delineate the excretion routes of Saredutant succinate. These studies typically utilize a radiolabeled form of the drug to trace its path through the body and quantify its elimination in urine and feces over time. frontiersin.orgdovepress.com This methodology provides a complete accounting of the administered dose, revealing the primary pathways of elimination for the parent drug and its metabolites. google.com

Interspecies Pharmacokinetic Scaling and Prediction for Translational Research

No published studies have specifically applied interspecies pharmacokinetic scaling to Saredutant. This translational science uses pharmacokinetic data from multiple animal species to predict human pharmacokinetics through allometric scaling, which relates physiological parameters to body weight. semanticscholar.orgnih.govnih.gov It is a predictive tool used during drug development to estimate a safe and effective starting dose for first-in-human clinical trials. semanticscholar.org

Pharmacodynamics of this compound in Animal Models

Pharmacodynamic studies of Saredutant in animal models have provided evidence of its activity in the central nervous system. Research in rodents has shown that Saredutant exhibits both anxiolytic- and antidepressant-like properties. researchgate.netnih.gov In various behavioral paradigms sensitive to antidepressant agents, Saredutant produced effects comparable to those of reference antidepressants like fluoxetine (B1211875) and imipramine. nih.gov For example, in the chronic mild stress model, a prolonged treatment regimen with Saredutant was shown to alleviate stress-induced physical degradation in mice. nih.gov Furthermore, it reduced ultrasonic distress vocalizations in rat pups experiencing maternal separation, a model relevant to anxiety and depression. nih.gov

Central Nervous System (CNS) Penetration and Receptor Occupancy Studies in Preclinical Brain Regions (e.g., PET Imaging in Animal Models)

A critical requirement for a centrally acting drug is its ability to cross the blood-brain barrier and engage its molecular target. Evidence suggests that Saredutant possesses good brain penetration. researchgate.net A related NK2 receptor antagonist, R278995/CRA0450, showed dose-dependent in vivo occupancy in the brain as measured by ex vivo receptor binding, supporting the ability of this class of compounds to reach their CNS targets. researchgate.net

Positron Emission Tomography (PET) is a non-invasive imaging technique that can quantitatively assess target engagement in the living brain. frontiersin.orgnih.gov By using a specific radiolabeled tracer, PET studies can determine the degree of receptor occupancy at different doses of a drug, which is invaluable for dose-finding studies and for establishing a link between target engagement and pharmacological effect. chez-alice.frresearchgate.net Despite the utility of this technology in neuroscience research, there are no specific PET imaging studies for this compound reported in the available literature to quantify its NK2 receptor occupancy in preclinical brain regions.

Data Tables

Table 1: Preclinical Pharmacodynamic Models for Saredutant

Model Species Observed Effect of Saredutant Reference
Forced Swim Test Rat Reduced immobility time researchgate.net
Chronic Mild Stress Mouse Attenuated stress-induced physical degradation nih.gov
Maternal Separation Rat Pups Reduced ultrasonic distress calls nih.gov
Social Interaction Test Rat Increased time spent in social interaction nih.gov
Differential Reinforcement of Low Rate 72s Rat Increased reinforced response rate (antidepressant-like) nih.gov

Modulation of Neurotransmitter Systems in Preclinical Behavioral Models by this compound

Preclinical investigations reveal that saredutant's primary mechanism of blocking the NK2 receptor leads to significant downstream modulation of key neurotransmitter systems involved in mood and stress, rather than altering their baseline levels. drugbank.comoup.com Studies suggest that saredutant does not directly influence the basal concentrations of monoamines like serotonin (B10506) (5-HT) or norepinephrine, nor does it affect GABAergic neurotransmission. oup.com Instead, its therapeutic effects appear to be mediated by its ability to buffer the neurochemical consequences of stress.

A critical interaction has been identified between the tachykinin system and the corticotropin-releasing factor (CRF) system, which is pivotal in the stress response. worldonline.fr In animal models, intraventricular administration of CRF leads to increased firing of noradrenergic neurons in the locus coeruleus; this stress-induced activation is effectively blocked by the administration of saredutant. oup.comworldonline.fr This finding indicates that NK2 receptor antagonism can attenuate the stress-induced release of noradrenaline in key brain regions like the prefrontal cortex. researchgate.net

Furthermore, the antidepressant-like activity of saredutant is dependent on an intact serotonin system. In the forced swim test, the effect of saredutant on immobility time was nullified in rats pretreated with para-cholorophenylalanine (PCPA), a compound that depletes serotonin. oup.com This suggests that while saredutant does not directly increase serotonin levels, its efficacy relies on the permissive presence of serotonergic signaling.

Biomarker Identification and Validation in Preclinical Models Reflecting NK2 Receptor Activity

Research in animal models has identified and validated several biomarkers that reflect the pharmacological activity of saredutant at the NK2 receptor, particularly in the context of stress modulation and neuroplasticity.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity: Saredutant has been shown to modulate the HPA axis, a primary neuroendocrine system that responds to stress. In stressed rats, saredutant attenuated the activation of the HPA axis, an effect measured by a reduction in plasma corticosterone (B1669441) levels. oup.com This modulatory effect on stress-induced corticosterone release was found to be more pronounced than that of the conventional antidepressants clomipramine (B1669221) and citalopram. oup.com

Neurotrophic and Plasticity-Related Factors: Saredutant influences the expression of key molecules involved in neurogenesis and synaptic plasticity, processes often impaired by stress and depression.

Brain-Derived Neurotrophic Factor (BDNF): Saredutant administration has been shown to increase the expression of BDNF in the hippocampus, confirming a role for NK2 receptor blockade in activating this critical neurotrophin, especially following a stressor. researchgate.net

cAMP Response-Element Binding Protein (CREB): Repeated, but not acute, administration of saredutant was found to increase the mRNA expression of the transcription factor CREB in the rat hippocampus. researchgate.net CREB is a crucial downstream target in pathways that promote neuronal survival and plasticity.

These findings validate corticosterone, BDNF, and CREB as relevant preclinical biomarkers for assessing the engagement of the NK2 receptor system by saredutant and its downstream neurobiological effects.

Preclinical Efficacy Studies of this compound in Established Animal Models of Disease Pathophysiology

Investigation in Animal Models of Affective Disorders (e.g., Depression, Anxiety, Stress-Induced Behavioral Paradigms)

Saredutant has been extensively profiled in a wide array of animal models for anxiety and depression, where it has consistently demonstrated anxiolytic- and antidepressant-like properties. worldonline.frnih.gov

Anxiety Models: The anxiolytic potential of saredutant has been confirmed across multiple species and behavioral paradigms. In the rat social interaction test, saredutant significantly increased the time spent in social engagement, an effect comparable to the benchmark anxiolytics diazepam and buspirone. nih.gov Anxiolytic-like effects were also reported in the mouse defense battery test, the elevated plus-maze, the light/dark exploration test, and the marmoset human intruder test. worldonline.frresearchgate.net

Depression and Stress Models: Saredutant showed robust antidepressant-like effects in models that are sensitive to clinically effective antidepressants. Its efficacy was often comparable to that of standard antidepressants like fluoxetine and imipramine. nih.gov

In the differential reinforcement of low rate-72s (DRL-72s) operant schedule, saredutant displayed an antidepressant-like profile in rats. nih.gov

It reversed the passive avoidance learning deficit in olfactory bulbectomized rats, a classic model of depression. nih.gov

In a model of separation-induced distress, saredutant reduced the emission of ultrasonic distress calls in rat pups. nih.gov

Following a 29-day treatment regimen in the chronic mild stress paradigm in mice, saredutant attenuated stress-induced physical degradation. nih.gov

In the Flinders Sensitive Line (FSL) rat, a genetic model of depression, saredutant increased social interaction and reduced immobility in the forced swim test. researchgate.netmedchemexpress.com

Interactive Table: Preclinical Efficacy of Saredutant in Affective Disorder Models

Animal Model Species Behavioral Effect Comparator Drugs
Social Interaction Test Rat, Gerbil Increased social interaction time (Anxiolytic-like) Diazepam, Buspirone
Chronic Mild Stress Mouse Attenuated stress-induced physical degradation (Antidepressant-like) Fluoxetine, Imipramine
Forced Swim Test (FST) Rat, Mouse Reduced immobility time (Antidepressant-like) Clomipramine, Citalopram
Olfactory Bulbectomy Rat Restored passive avoidance deficit (Antidepressant-like) Imipramine
Ultrasonic Vocalization Rat Pups Reduced distress calls (Anxiolytic/Antidepressant-like) Fluoxetine
Elevated Plus-Maze Rodent Anxiolytic-like effects N/A
Flinders Sensitive Line (FSL) Rat Increased social interaction, reduced FST immobility (Antidepressant-like) Desipramine

Exploration in Animal Models of Nociception and Pain Pathways

The role of tachykinin receptor antagonists in pain has been investigated, with a primary focus on NK1 receptor antagonists. In animal studies, NK1 antagonists demonstrated some efficacy in models of inflammatory and neuropathic pain by exerting antihyperalgesic effects. nih.gov However, they were generally found to be ineffective in acute pain models, such as the hotplate and tail-flick tests. nih.gov Preclinical literature does not provide evidence for saredutant, an NK2 antagonist, having significant analgesic or antihyperalgesic effects in established animal models of nociception. The development of tachykinin antagonists for pain has largely been unsuccessful in translating from preclinical to clinical efficacy.

Assessment in Animal Models of Inflammatory Responses and Neuroinflammation (e.g., Gastrointestinal, Respiratory)

The therapeutic potential of saredutant has been assessed in preclinical models of inflammation, particularly concerning airway inflammation. The results from these studies have been mixed. One study reported that saredutant was able to inhibit airway hyper-responsiveness in a murine model of endotoxin-induced acute pneumonitis. nih.gov Conversely, another study found no effect of saredutant on the hypersensitivity reaction in a model of non-atopic airway inflammation. nih.gov This suggests that the anti-inflammatory efficacy of saredutant in the respiratory system may be dependent on the specific inflammatory stimulus and underlying pathology.

In the context of gastrointestinal inflammation, while there is no direct data for saredutant, a different NK2 receptor antagonist, SR144190, was shown to prevent castor oil-induced diarrhea in rats, indicating a potential role for NK2 antagonism in modulating gut motility and inflammatory responses. nih.gov

Evaluation in Animal Models of Other Relevant Preclinical Disease Areas (e.g., Oncology, Emesis, Traumatic Brain Injury)

Oncology: A review of the preclinical literature indicates that saredutant has not been evaluated in animal models of oncology. The development of anti-cancer drugs relies on a variety of preclinical models, including xenografts and genetically engineered tumor models, but there is no evidence of saredutant being tested in these systems. nih.govmdpi.com

Emesis: The anti-emetic effects of tachykinin antagonists are well-established and have led to clinically approved drugs. However, this therapeutic effect is mediated specifically through the blockade of NK1 receptors. nih.gov Potent NK1 antagonists like aprepitant (B1667566) have proven effective in ferret models of acute and delayed emesis. nih.gov There is no preclinical data to suggest that saredutant or other selective NK2 receptor antagonists have efficacy in animal models of emesis.

Traumatic Brain Injury (TBI): Despite the existence of numerous well-characterized animal models of TBI that are used to evaluate potential neuroprotective agents, there are no published preclinical studies assessing the efficacy of this compound in this area. nih.govnih.govfrontiersin.org

Analytical and Methodological Advancements in Saredutant Succinate Research

Development of Analytical Methods for Saredutant (B1681467) Succinate (B1194679) Quantification in Preclinical Biological Matrices

Accurate quantification of Saredutant succinate in preclinical biological samples is fundamental to understanding its pharmacokinetics. Validated analytical methods are critical for ensuring that the data collected from nonclinical studies are reliable and can be used to make informed decisions about the compound's development. fda.gov The development and validation of these methods follow stringent guidelines to ensure their accuracy, precision, and robustness. ich.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone analytical technique for the quantification of small-molecule drugs like Saredutant in biological matrices. nrfhh.com This method offers unparalleled sensitivity and selectivity, which is essential when measuring low concentrations of a drug and its metabolites in complex samples such as plasma. nrfhh.comnih.gov The principle involves two key steps: first, the chromatographic separation of the analyte from other matrix components using an HPLC system, and second, its detection and quantification by a tandem mass spectrometer. nih.gov

The HPLC component separates compounds based on their physicochemical properties as they pass through a column. For a compound like Saredutant, a reverse-phase C18 column is typically employed. nih.govnih.gov The mobile phase, often a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, is optimized to achieve a clean separation of Saredutant from endogenous substances. nih.govmdpi.com

Following separation, the analyte enters the mass spectrometer. The instrument ionizes the molecules (e.g., via electrospray ionization - ESI) and separates them based on their mass-to-charge ratio (m/z). nih.gov In tandem MS, a specific parent ion for Saredutant is selected and fragmented, and a resulting unique product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling precise measurement even at very low concentrations. googleapis.comgoogleapis.com

Table 1: Typical Parameters for a Hypothetical LC-MS/MS Method for Saredutant Analysis
ParameterDescriptionTypical Value/Condition
Chromatography HPLC SystemStandard High-Performance Liquid Chromatography System
Analytical ColumnReverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) nih.gov
Mobile PhaseGradient elution with Methanol and Water (containing 0.1% formic acid) nih.govnih.gov
Flow Rate0.2 - 0.5 mL/min nih.gov
Injection Volume5 - 20 µL
Mass Spectrometry Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Detection ModeMultiple Reaction Monitoring (MRM)
Sample PreparationProtein precipitation with acetonitrile (B52724) or methanol nih.govnih.gov

While LC-MS/MS is the gold standard for bioanalysis, High-Performance Liquid Chromatography (HPLC) with other detectors, such as a Photodiode Array (PDA) or UV detector, can also be developed for quantification. japsonline.comijsart.com This method is robust and widely available. The separation principle is the same as in LC-MS/MS, relying on a column to separate Saredutant from other components. japsonline.com

After separation, the detector measures the absorbance of UV light by the analyte as it elutes from the column. A PDA detector can scan a range of wavelengths simultaneously, allowing for the determination of the optimal wavelength for detection and providing spectral information that can confirm peak purity. japsonline.com While generally less sensitive than mass spectrometry, HPLC-UV/PDA methods can be sufficiently sensitive for many preclinical applications, especially for analyzing samples with higher expected concentrations of the drug. ijsart.com The method's validation would ensure it meets the required limits of quantification for the study. japsonline.com

Table 2: Typical Parameters for a Hypothetical HPLC-PDA Method for Saredutant Analysis
ParameterDescriptionTypical Value/Condition
Chromatography HPLC SystemStandard High-Performance Liquid Chromatography System
Analytical ColumnReverse-phase C18 ODS (e.g., 250 x 4.6 mm, 5 µm) japsonline.com
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Methanol and Phosphate Buffer japsonline.comresearchgate.net
Flow Rate1.0 mL/min japsonline.comresearchgate.net
DetectionPDA/UV Detector (e.g., at 221 nm) japsonline.com
Sample PreparationLiquid-liquid extraction or solid-phase extraction

Before any analytical method can be used to support preclinical studies, it must undergo a rigorous validation process as outlined by regulatory bodies like the FDA and in ICH guidelines. fda.govich.org This ensures the reliability and reproducibility of the data. Validation is performed in the same biological matrix as the study samples, such as plasma, tissue homogenate, or cerebrospinal fluid (CSF). ich.orgwho.int

For difficult-to-obtain matrices like tissue or CSF, a surrogate matrix may be used for validation, with scientific justification. ich.orgwho.int The validation process assesses several key parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity, Range, LLOQ, and ULOQ: Demonstrating a proportional relationship between the instrument response and known concentrations of the analyte over a specific range. The lower (LLOQ) and upper (ULOQ) limits of quantification define this range. japsonline.com

Accuracy and Precision: Accuracy measures how close the measured values are to the true value, while precision measures the repeatability of the results. japsonline.com

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. nih.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can suppress or enhance the signal in LC-MS/MS assays. uci.edu

Stability: The stability of the analyte in the biological matrix under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage. fda.gov

Preclinical studies in animal models, such as the Flinders Sensitive Line (FSL) rat, have been conducted with Saredutant, underscoring the necessity of such validated methods to accurately determine drug exposure. nih.gov

Table 3: Key Parameters for Bioanalytical Method Validation (Based on ICH M10 Guideline) ich.org
ParameterPurposeGeneral Acceptance Criteria
Specificity Ensures no interference at the analyte's retention time.Response in blank samples should be <20% of LLOQ response.
Linearity Establishes the concentration range for quantification.Correlation coefficient (r²) ≥ 0.99 mdpi.com
Accuracy Closeness of measured value to nominal value.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Variability of repeated measurements.Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Stability Ensures analyte does not degrade during handling/storage.Mean concentration within ±15% of nominal concentration.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Techniques

Innovative In Vitro Assay Development for NK2 Receptor Antagonist Screening and Characterization

The discovery of Saredutant as a selective NK2 receptor antagonist was made possible by the development of innovative in vitro assays designed to identify and characterize compounds that interact with this specific G protein-coupled receptor (GPCR). tandfonline.cominnoprot.com These assays are essential for initial drug discovery and for understanding the mechanism of action of new chemical entities.

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large libraries of compounds against a specific biological target. researchgate.net For NK2 receptor antagonists, HTS platforms typically use engineered cell lines that stably express the human NK2 receptor. innoprot.com

A common HTS approach for GPCRs like the NK2 receptor involves measuring changes in intracellular calcium (Ca²⁺) levels. innoprot.cominnoprot.com The NK2 receptor couples to the Gq/G11 G-protein pathway, and its activation by an agonist like Neurokinin A (NKA) triggers the release of calcium from intracellular stores. innoprot.cominnoprot.com In an HTS setting, cells are loaded with a calcium-sensitive fluorescent dye. When the agonist is added, the increase in intracellular calcium causes a change in fluorescence, which is measured by a specialized plate reader. To find antagonists, the compound library is tested for its ability to block this agonist-induced fluorescence signal. This allows for the rapid identification of "hits" from tens of thousands of compounds that may act as NK2 receptor antagonists. researchgate.netacs.org

Reporter gene assays are a powerful tool for characterizing the functional activity of GPCRs and the potency of their ligands. lu.se These assays use a cell line that has been engineered with two key components: the human NK2 receptor and a reporter gene construct. nih.govtandfonline.com The reporter gene, often firefly luciferase, is placed under the control of a promoter containing response elements that are activated by the NK2 receptor's signal transduction pathway (e.g., the phospholipase C pathway). nih.govtandfonline.comtandfonline.com

When an NK2 agonist like NKA binds to the receptor, it initiates a signaling cascade that leads to the transcription of the luciferase gene. nih.govtandfonline.com The resulting luciferase enzyme produces light in the presence of its substrate, which can be measured with a luminometer. The amount of light produced is directly proportional to the level of receptor activation. nih.gov

To characterize an antagonist like Saredutant, the assay is run by adding the antagonist compound prior to or along with a fixed concentration of the agonist (NKA). tandfonline.comtandfonline.com The antagonist will compete with the agonist for binding to the NK2 receptor, thereby inhibiting the signaling cascade and reducing the production of light. By testing a range of antagonist concentrations, a dose-response curve can be generated, from which key pharmacological parameters like the IC₅₀ (the concentration of antagonist that inhibits 50% of the agonist response) can be determined. tandfonline.com These assays were instrumental in confirming the potent and selective antagonism of Saredutant (also known by its code SR 48968) at the NK2 receptor. tandfonline.comtandfonline.com

Table 4: Illustrative Data from a Functional Reporter Gene Assay for an NK2 Antagonist
Condition[Agonist] (NKA)[Antagonist] (e.g., Saredutant)Reporter Signal (Luminescence Units)% Inhibition
Basal (No agonist)00100N/A
Agonist only100 nM010,0000%
Antagonist Test 1100 nM1 nM8,50015%
Antagonist Test 2100 nM10 nM5,05050%
Antagonist Test 3100 nM100 nM1,10089%
Antagonist Test 4100 nM1 µM15098.5%

High-Throughput Screening (HTS) Platforms for Ligand Discovery

Advanced Imaging Techniques for Preclinical Neurokinin Receptor Research

The investigation of neurokinin (NK) receptors in preclinical research has been significantly advanced by sophisticated imaging techniques. These methods allow for the visualization and quantification of receptor distribution, density, and occupancy in various tissues, providing crucial insights into the pharmacological effects of compounds targeting this system. The primary techniques employed in the study of neurokinin receptors, particularly the NK2 receptor subtype, include Positron Emission Tomography (PET), autoradiography, and immunohistochemistry. These methodologies are instrumental in the non-invasive study of receptor kinetics in living organisms and the detailed mapping of receptor localization in tissue samples.

Positron Emission Tomography (PET) Radioligands for NK2 Receptor Occupancy Studies in Animal Models

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in preclinical research to visualize and measure metabolic processes and receptor occupancy in the living brain. nih.govnih.gov While PET radioligands have been successfully developed and utilized for studying NK1 and NK3 receptors in animal models and humans, the development of suitable PET tracers for the NK2 receptor has faced significant challenges. scirp.orgsemanticscholar.orgsnmjournals.orgresearchgate.netscispace.com

Currently, there is a notable lack of versatile and selective PET radioligands for imaging NK2 receptors in vivo. scirp.orgacnp.org This gap hinders the ability to conduct translational research, such as determining the relationship between the dose of an NK2 antagonist like Saredutant, its concentration in the plasma, and the degree to which it occupies NK2 receptors in the central nervous system. semanticscholar.org Such receptor occupancy studies are critical for validating the mechanism of action and guiding the development of therapeutic compounds.

The National Institutes of Health (NIH) has recognized the need for developing new PET and SPECT (Single-Photon Emission Computed Tomography) ligands for various brain targets, including neurokinin receptors, to facilitate research into brain disorders. nih.gov The development of a successful NK2 PET radioligand would require a compound with high affinity and selectivity for the receptor, the ability to cross the blood-brain barrier, and appropriate pharmacokinetic properties for imaging. nih.gov While research continues, the absence of a validated NK2 PET tracer remains a limitation in the preclinical and clinical investigation of drugs targeting this receptor.

Autoradiography and Immunohistochemistry for Receptor Distribution in Preclinical Tissues

In contrast to the limitations in PET imaging, autoradiography and immunohistochemistry have been extensively and successfully used to map the distribution and density of NK2 receptors in preclinical tissue samples. These techniques provide high-resolution anatomical detail of receptor localization.

Autoradiography

Autoradiography has been a key technique for characterizing NK2 receptor binding sites. Notably, Saredutant (SR 48968) itself has been radiolabeled with tritium (B154650) ([3H]SR 48968) and used as a highly selective antagonist radioligand to map NK2 receptors. This approach has provided definitive evidence for the location of NK2 receptors in various tissues.

For instance, studies have used [3H]SR 48968 to label NK2 receptors in the lungs of guinea pigs. nih.gov These autoradiographic studies have localized NK2 receptors to the smooth muscle of the trachea and bronchi. nih.gov In the rat small intestine, [3H]SR 48968 has been used to characterize the binding properties of NK2 receptors in tissue membranes. guidetopharmacology.org Furthermore, autoradiographic studies using the endogenous agonist, radiolabeled Neurokinin A (NKA), have delineated NK2 binding sites in several limbic structures in the rat brain, including the hippocampus, thalamus, and septum. researchgate.netresearchgate.net

A mismatch has sometimes been observed between receptor-mediated responses and autoradiographic data; for example, NK2 binding sites were not detected in the rat striatum via autoradiography, yet functional responses to NK2 agonists were observed, suggesting the presence of receptors below the detection limit of the assay or in different functional states. pnas.org

RadioligandPreclinical Model/TissueKey Findings on NK2 Receptor DistributionReference
[3H]SR 48968Guinea Pig LungSpecific labeling over tracheal and bronchial smooth muscle. nih.gov
[3H]SR 48968Rat Small Intestine MembranesCharacterized NK2 receptor binding sites, showing high affinity for NKA and low affinity for [beta-Ala8]NKA(4-10). guidetopharmacology.org
[125I]NKARat BrainLargest labeling found in the hippocampus, thalamus, and septum. researchgate.netresearchgate.neted.ac.uk
[3H]SR 48968Guinea Pig IleumUsed to characterize NK1 and NK2 tachykinin receptors. capes.gov.br

Immunohistochemistry

Immunohistochemistry (IHC) uses antibodies to detect the presence and location of specific proteins (i.e., receptors) in tissue sections. IHC studies have been instrumental in confirming the distribution of NK2 receptors at a cellular level in various preclinical models.

In the adult rat, IHC has been used to map the distribution of all three tachykinin receptors (NK1, NK2, and NK3) in the brainstem auditory nuclei. This research revealed a wide distribution of NK2 receptor immunoreactivity in most neurons of the cochlear nucleus, the lateral superior olive, the medial nucleus of the trapezoid body, and the inferior colliculus, generally on post-synaptic targets like the neuronal cell body and dendrites. nih.gov In some species, like the pig, NK2 receptor expression appears to be localized mostly to peripheral tissues rather than the central nervous system. agriculturejournals.cz While the NK1 receptor is widely distributed in the brain, the NK2 receptor is found more sparsely, though it is widely distributed in the peripheral nervous system. frontiersin.orgtocris.com Reverse transcription-polymerase chain reaction (RT-PCR), a technique to detect mRNA, has shown detectable expression of NK2 receptor mRNA in various human brain regions, providing a molecular basis for its role in human pathophysiology. capes.gov.br

Preclinical ModelTissueKey Findings on NK2 Receptor DistributionReference
Adult RatBrainstem Auditory NucleiWide distribution in cochlear nucleus, superior olive, and inferior colliculus; mainly on post-synaptic neurons. nih.gov
Pig (Sus scrofa)Various TissuesNK2R expression seems to be localized mostly to peripheral tissues. agriculturejournals.cz
Guinea PigGastrointestinal TractReceptor expression more closely mimics human distribution than in rats. guidetopharmacology.org
ZebrafishBrainNK2 receptor is sparsely but widely distributed in the peripheral nervous system. NK2 receptor is absent in GnRH neurons. frontiersin.org

Synthetic Chemistry and Process Research of Saredutant Succinate

Total Synthesis Routes and Methodological Innovations for Saredutant (B1681467) Succinate (B1194679)

The total synthesis of Saredutant, known chemically as N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide, is a complex process that necessitates precise control over stereochemistry and the efficient assembly of its core structural fragments. wikipedia.org Research into its synthesis has focused on creating convergent and flexible routes that allow for the preparation of the target molecule and its analogs. A key precursor identified in synthetic strategies is N-Bn-4-acetylamino-4-phenylpiperidine, which constitutes a significant portion of the final structure. imperial.ac.uk

Methodological innovations have been central to improving the efficiency and practicality of Saredutant synthesis. One notable strategy involves a modern, catalytic approach for the elaboration of key intermediates. imperial.ac.uk This includes the application of iridium-catalyzed borylation, Suzuki cross-coupling for carbon-carbon bond formation, and manganese-catalyzed hydration. imperial.ac.uk These advanced catalytic methods offer high selectivity and functional group tolerance, which are critical for complex molecule synthesis. Furthermore, research has explored novel approaches for producing isotopically labeled intermediates, which are essential for metabolic studies. imperial.ac.uk A strategy for the phase-tagged synthesis of aryl-containing intermediates from starting materials like [14C]-bromobenzene has been developed, which aids in containing the isotope and simplifying purification. imperial.ac.ukresearchgate.net This retrosynthetic strategy has been specifically considered for the 4-phenylpiperidine (B165713) pharmacophore found in Saredutant. researchgate.net

The biological activity of Saredutant is intrinsically linked to its specific stereochemistry, particularly at the C2 position of the butyl chain, which is designated as the (S)-configuration. wikipedia.org Therefore, a critical challenge in its total synthesis is the establishment of this chiral center with high enantiomeric purity. Stereoselective synthesis strategies are employed to control the three-dimensional arrangement of atoms in the molecule.

Achieving this stereocontrol can be approached through several established methodologies in organic synthesis. These include the use of a chiral pool, where the synthesis begins with an enantiomerically pure starting material that already contains the desired stereocenter. Another common approach is the use of chiral auxiliaries, which temporarily attach to a substrate to direct a subsequent chemical transformation before being removed. A more advanced and atom-economical method involves asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For molecules with structural similarities to Saredutant, methods such as asymmetric transfer hydrogenation (ATH) have been effectively used to establish key stereocenters. nih.gov The synthesis of Saredutant requires a carefully designed route that incorporates one of these strategies to ensure the formation of the correct (2S)-enantiomer, as this is essential for its intended pharmacological activity.

The process research for Saredutant has led to the development and utilization of novel synthetic intermediates and specialized reaction conditions to optimize the synthetic route.

Key Intermediates : A pivotal intermediate in the synthesis is N-Bn-4-acetylamino-4-phenylpiperidine , which serves as a complex building block containing the 4-phenylpiperidine core. imperial.ac.uk The synthesis has also been designed to accommodate isotopically labeled starting materials like [14C]-bromobenzene and [14C]-phenol to produce radiolabeled intermediates for use in drug metabolism and pharmacokinetic studies. imperial.ac.uk

Novel Reaction Conditions : Methodological advancements have been applied to the synthesis of Saredutant precursors. imperial.ac.uk A notable innovation is the use of a phase-tagging strategy, specifically fluorous-tagging, to facilitate the synthesis and purification of intermediates, particularly during radiosynthesis to ensure isotope containment. researchgate.net The key reaction steps are driven by modern transition-metal catalysis, which represents a significant departure from classical stoichiometric reactions. These conditions include:

Iridium-catalyzed borylation : A powerful method for the C-H activation and functionalization of aromatic rings to form arylboron compounds. imperial.ac.uk

Suzuki cross-coupling : A versatile palladium-catalyzed reaction used to form a crucial carbon-carbon bond, linking the different fragments of the molecule. imperial.ac.uk

Manganese-catalyzed hydration : A selective method for the hydration of specific functional groups under mild conditions. imperial.ac.uk

These advanced synthetic conditions contribute to a more efficient, safe, and scalable process for the production of Saredutant and its key precursors. imperial.ac.uk

Stereoselective Synthesis Strategies for Saredutant Succinate

Impurity Profiling and Characterization of Preclinical Grade Synthetic Batches

Impurity profiling is a critical component of drug development, mandated by regulatory bodies like the International Conference on Harmonization (ICH), to ensure the quality and safety of a new drug substance. researchgate.netbiomedres.us For preclinical grade synthetic batches of this compound, this involves the comprehensive identification, characterization, and quantification of all potential impurities. researchgate.net Impurities can originate from various sources, including starting materials, by-products of the synthesis, degradation products, or residual solvents. biomedres.us

According to ICH guidelines, any impurity present at a level greater than 0.1% must be structurally identified and characterized. kymos.com The process begins with the detection of impurities in a synthetic batch, typically using high-performance liquid chromatography (HPLC). researchgate.net Once an unknown impurity is detected above the identification threshold, its isolation is performed, often using techniques like preparative HPLC. researchgate.net The isolated impurity then undergoes structural elucidation using a combination of spectroscopic methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, to determine its precise chemical structure. researchgate.net Understanding the impurity profile is essential as it can provide insights into the reaction mechanism and help in designing more stable molecules or refining the synthetic process to minimize the formation of unwanted substances. researchgate.net

Table 1: Illustrative Impurity Profile for a Preclinical Batch of this compound

Relative Retention Time (RRT)Impurity Level (%)Identification StatusPotential Origin/Structure
0.850.08%UnidentifiedStarting Material Impurity
0.920.14%IdentifiedProcess-related (e.g., N-dealkylated intermediate)
1.0099.6%API (Saredutant)-
1.150.11%IdentifiedProcess-related (e.g., Over-oxidized by-product)
1.480.07%UnidentifiedDegradant

Development of Analytical Methods for Purity Assessment in Preclinical Development

The development of robust and reliable analytical methods is fundamental for assessing the purity of this compound during preclinical development. These methods are essential for quantifying the active pharmaceutical ingredient (API) and detecting and quantifying any impurities in the drug substance.

The primary technique for purity assessment is High-Performance Liquid Chromatography (HPLC) , valued for its high resolving power and sensitivity. researchgate.net A specific HPLC method must be developed and validated to separate Saredutant from all potential process-related impurities and degradation products. Method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.

For the characterization of unknown impurities, hyphenated techniques are particularly powerful. Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the rapid determination of the molecular weight of impurities as they are separated by the HPLC system, providing crucial information for their identification. researchgate.netkymos.com

All analytical methods used for purity assessment must be validated according to ICH guidelines to ensure they are fit for purpose. researchgate.net Validation confirms that the method is specific, linear, accurate, precise, and robust. This rigorous validation ensures that the analytical data generated are reliable for making critical decisions about the quality of preclinical batches of this compound.

Table 2: Analytical Techniques for Purity Assessment of this compound

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Separation and quantification of Saredutant and its impurities. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification of unknown impurities by providing molecular weight information. kymos.com
Preparative HPLCIsolation of impurities in sufficient quantities for structural elucidation. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural elucidation of isolated impurities. researchgate.net
Infrared (IR) SpectroscopyProvides information on the functional groups present in the API and impurities. researchgate.net

Translational Research Paradigms and Future Directions for Neurokinin Receptor Antagonism

Preclinical Data Integration for Translational Hypothesis Generation in NK2 Receptor Research

The foundation for Saredutant's clinical development was built on extensive preclinical data suggesting its potential as an antidepressant and anxiolytic. researchgate.net The primary translational hypothesis was that by blocking the NK2 receptor, which binds the neuropeptide Neurokinin A (NKA), Saredutant (B1681467) could modulate stress-related circuits in the brain and alleviate symptoms of depression. drugbank.comwikidoc.org

Research in various rodent models demonstrated that Saredutant produced antidepressant and anxiolytic-like effects without causing common side effects like sedation or memory impairment. researchgate.net A key piece of evidence came from studies using the Flinders Sensitive Line (FSL) rat, a genetic animal model of depression. nih.gov In these studies, chronic treatment with Saredutant led to behavioral changes indicative of an antidepressant effect. nih.gov

Key Preclinical Findings for Saredutant:

Model/TestFindingImplication for Translational Hypothesis
Flinders Sensitive Line (FSL) Rats Increased social interaction time at a dose of 10mg/kg. nih.govSuggests a reversal of social withdrawal, a core symptom of depression.
Forced Swim Test (FSL Rats) Reduced immobility time at doses of 3 and 10mg/kg. nih.govIndicates an antidepressant-like effect, suggesting increased coping behavior.
Synergy Study (FSL Rats) A sub-effective dose of Saredutant (1mg/kg) combined with a sub-effective dose of the tricyclic antidepressant Desipramine (2.5mg/kg) significantly reduced immobility. nih.govGenerated the hypothesis that Saredutant could work as an add-on therapy for patients with treatment-resistant depression.
General Rodent Models Exhibited antidepressant/anxiolytic activity without sedation or memory impairment. researchgate.netPositioned Saredutant as a potentially novel therapeutic with a different mechanism and a favorable side-effect profile compared to existing antidepressants. wikidoc.org

These integrated preclinical findings created a strong rationale for advancing Saredutant into human trials for major depressive disorder and anxiety. drugbank.comncats.ioclinicaltrials.gov The data suggested a novel mechanism of action that could offer a new therapeutic option for patients. wikidoc.org

Identification of Preclinical Biomarkers for Potential Translational Utility in NK2 Receptor Modulation

A critical aspect of translational research is the identification of biomarkers that can bridge the gap between animal models and human disease. In the study of Saredutant, researchers identified neurobiological markers that were modulated by the compound in preclinical stress models, providing a potential way to track target engagement and therapeutic effect.

One study revealed that short-term treatment with Saredutant produced significant changes in key biomarkers associated with stress and neuroplasticity in stressed animals. researchgate.net These findings were crucial as they suggested a plausible biological mechanism for the observed antidepressant-like behavioral effects.

Potential Translational Biomarkers in NK2 Receptor Research:

BiomarkerPreclinical Finding (Saredutant)Potential Translational Utility
Brain-Derived Neurotrophic Factor (BDNF) Increased protein expression in the hippocampus of stressed animals following treatment. researchgate.netBDNF is known to be reduced in depression and is increased by many effective antidepressant treatments. Monitoring BDNF levels could serve as a biomarker for neuroplastic changes induced by NK2 antagonists.
Corticosterone (B1669441) Reduced plasma corticosterone levels in stressed animals. researchgate.netDysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to elevated cortisol (corticosterone in rodents), is a hallmark of depression. Normalization of these hormone levels could indicate a restoration of HPA axis function.

The ability of Saredutant to modulate these specific markers in preclinical models provided a strong mechanistic rationale. researchgate.net It supported the hypothesis that NK2 receptor blockade could reverse stress-induced neurobiological changes, offering a measurable link between the drug's action in animals and its intended therapeutic effect in humans suffering from depression.

Unexplored Therapeutic Areas and Novel Biological Roles Based on Preclinical NK2 Receptor Biology

While Saredutant was primarily investigated for psychiatric disorders, the biological distribution and function of the NK2 receptor suggest a range of other potential therapeutic applications for selective antagonists. The NK2 receptor is widely expressed in smooth muscle throughout the gastrointestinal, respiratory, and urinary tracts, playing a significant role in smooth muscle contraction, inflammation, and pain sensitivity. guidetopharmacology.orgpsu.eduresearchgate.net

Preclinical and early clinical research into other NK2 receptor antagonists has highlighted several promising, yet underexplored, therapeutic areas.

Potential Therapeutic Areas for NK2 Receptor Antagonism:

Therapeutic AreaRationale Based on NK2 BiologyRelevant Research
Irritable Bowel Syndrome (IBS) NK2 receptors mediate smooth muscle contraction and visceral pain sensitivity in the gut. guidetopharmacology.orgnih.gov Antagonists could therefore reduce abdominal pain and modulate intestinal motility. researchgate.netThe selective NK2 antagonist Ibodutant showed efficacy in improving abdominal pain and stool patterns in female patients with diarrhea-predominant IBS in a Phase II trial. researchgate.net
Asthma Neurokinin A is a potent bronchoconstrictor, and its effects are primarily mediated by NK2 receptors on airway smooth muscle. guidetopharmacology.orguniversiteitleiden.nl Tachykinins also contribute to neurogenic inflammation in the airways. researchgate.netDual NK1/NK2 receptor antagonists have been proposed as potential asthma treatments, as they could block both bronchoconstriction (via NK2) and plasma protein extravasation/mucus secretion (via NK1). psu.eduuniversiteitleiden.nl
Overactive Bladder & Cystitis NK2 receptors are involved in bladder smooth muscle contraction (detrusor muscle) and sensory nerve activation, contributing to bladder hyperreflexia in conditions like cystitis. ncats.ioPreclinical studies in rats have shown that NK2 receptor antagonists can reduce detrusor hyperreflexia. ncats.io
Pain & Nociception Tachykinins are key neurotransmitters in pain pathways. researchgate.net While the NK1 receptor is more heavily studied in pain, NK2 receptors also play a role, particularly in visceral nociception and inflammatory pain. mdpi.comThe development of multifunctional compounds targeting both opioid and neurokinin receptors is being explored as a novel analgesic strategy. researchgate.net

These areas represent significant opportunities for the therapeutic application of NK2 receptor antagonists, leveraging a deep, mechanism-based understanding of tachykinin biology in peripheral tissues. nih.gov

Conceptual Frameworks for Next-Generation Neurokinin-2 Receptor Antagonists

The clinical setbacks of early NK2 antagonists like Saredutant have not halted research but have instead spurred the development of more sophisticated conceptual frameworks for the next generation of drugs. These new approaches aim to enhance efficacy by targeting multiple receptors simultaneously or by refining the properties of the molecules themselves.

Next-Generation NK2 Antagonist Concepts:

Conceptual FrameworkDescriptionPotential Advantage
Dual NK1/NK2 Receptor Antagonism Designing single molecules that can block both the NK1 and NK2 receptors. Tachykinins Substance P (acting on NK1) and Neurokinin A (acting on NK2) are often co-released and can have overlapping or complementary pathological effects. psu.eduIn conditions like asthma, a dual antagonist could provide more comprehensive therapeutic coverage by inhibiting both bronchoconstriction (NK2-mediated) and neurogenic inflammation (NK1-mediated). universiteitleiden.nl Research has focused on optimizing chemical structures to balance activity at both receptors. nih.gov
Multifunctional Ligands (e.g., Opioid-Neurokinin Hybrids) Creating chimeric molecules that combine an opioid receptor agonist pharmacophore with a neurokinin receptor antagonist pharmacophore in a single chemical entity. researchgate.netThis approach aims to create potent analgesics that have a built-in mechanism to counteract opioid-induced side effects. For instance, by blocking NK receptors, these hybrids could potentially reduce opioid-induced hyperalgesia or gastrointestinal issues. mdpi.comresearchgate.net
Improved Pharmacokinetics and Selectivity Continued medicinal chemistry efforts to create antagonists with higher bioavailability, better central nervous system penetration (for neurological targets), and greater selectivity over other receptors to minimize off-target effects.The evolution from first-generation peptide antagonists to non-peptide molecules like Saredutant, and further to compounds like Ibodutant, demonstrates a continuous refinement of drug properties for better clinical performance. researchgate.netmdpi.com

These advanced frameworks illustrate a shift from single-target agents to more nuanced, systems-level therapeutic strategies. By building on the knowledge gained from first-generation compounds, future research into NK2 receptor antagonism may unlock the therapeutic potential that has so far remained just out of reach.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Saredutant succinate with high purity, and how are critical parameters (e.g., solvent selection, temperature) optimized?

  • Methodological Answer: Synthesis typically involves esterification or salt formation under controlled conditions. Solvent polarity and reaction temperature are optimized using iterative batch experiments. For example, polar aprotic solvents (e.g., DMF) may enhance succinate salt formation, while temperatures between 40–60°C prevent degradation. Purity is validated via HPLC (>98%) and NMR spectroscopy to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

  • Methodological Answer: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) assess crystallinity and polymorphism. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while FT-IR spectroscopy verifies functional groups (e.g., ester carbonyl peaks at ~1700 cm⁻¹). Dynamic Vapor Sorption (DVS) evaluates hygroscopicity, critical for stability studies .

Q. What in vitro models are commonly used to study this compound’s pharmacokinetic profile?

  • Methodological Answer: Caco-2 cell monolayers simulate intestinal absorption, while hepatic microsomes or hepatocyte assays assess metabolic stability. Plasma protein binding is quantified using equilibrium dialysis. These models prioritize reproducibility, with inter-laboratory validation to minimize variability .

Advanced Research Questions

Q. How can factorial experimental design optimize this compound’s synthesis and formulation processes?

  • Methodological Answer: A 3³ full factorial design (factors: solvent ratio, pressure, feed rate) identifies interactions between variables. Response Surface Methodology (RSM) models nonlinear relationships, such as how increased air pressure reduces fiber diameter in spray-dried formulations. ANOVA quantifies significance (p < 0.05), and desirability functions balance competing outcomes (e.g., yield vs. particle size) .

Q. What statistical approaches resolve contradictions in pharmacological data (e.g., conflicting receptor affinity results)?

  • Methodological Answer: Meta-analysis aggregates data from independent studies, weighted by sample size and experimental rigor. Bayesian hierarchical models account for inter-study variability, while sensitivity analysis tests robustness against outliers. Confounding factors (e.g., assay type: radioligand vs. fluorescence) are stratified to isolate true effects .

Q. How can researchers validate target engagement specificity in vivo when studying this compound’s mechanism of action?

  • Methodological Answer: Conditional knockout models or CRISPR interference (CRISPRi) silence putative targets in animal tissues. Positron Emission Tomography (PET) with radiolabeled this compound tracks biodistribution, while pharmacodynamic biomarkers (e.g., downstream protein phosphorylation) confirm functional engagement. Negative controls include enantiomers or structurally related inactive analogs .

Q. What strategies mitigate batch-to-batch variability in preclinical studies of this compound?

  • Methodological Answer: Quality-by-Design (QbD) frameworks enforce strict control over raw material attributes (e.g., API particle size distribution) and process parameters (e.g., mixing time). Multivariate Statistical Process Control (MSPC) monitors deviations in real-time. Accelerated stability studies (40°C/75% RH) predict shelf-life and identify degradation pathways .

Methodological Considerations for Data Interpretation

Q. How should researchers address conflicting results between in vitro and in vivo efficacy studies?

  • Methodological Answer: Cross-validate using ex vivo models (e.g., tissue explants) to bridge the gap. Pharmacokinetic-pharmacodynamic (PK-PD) modeling integrates bioavailability and tissue penetration data. Species-specific differences (e.g., metabolic enzyme expression) are controlled via humanized mouse models or primary human cell cocultures .

Q. What computational tools predict this compound’s interactions with off-target receptors or enzymes?

  • Methodological Answer: Molecular docking (AutoDock Vina) screens against structural databases (e.g., PDB, ChEMBL). Machine learning models (e.g., DeepChem) trained on affinity data predict polypharmacology risks. False positives are minimized using consensus scoring and experimental validation via surface plasmon resonance (SPR) .

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